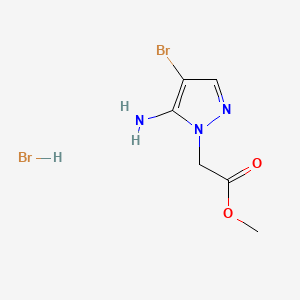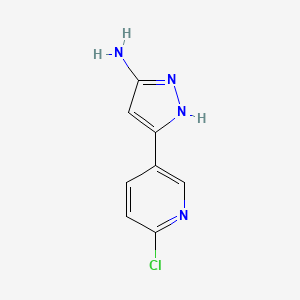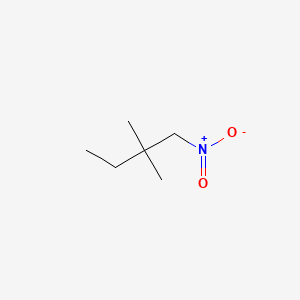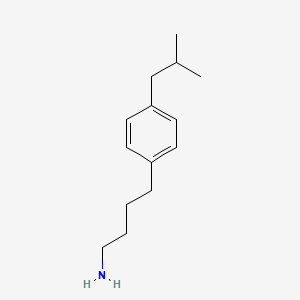
4-(4-Isobutylphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isobutylphenyl)butan-1-amine is an organic compound belonging to the class of phenylbutylamines. It features a phenyl group substituted at the fourth carbon by a butan-1-amine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylphenyl)butan-1-amine typically involves the alkylation of ammonia with haloalkanes. This process requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the reduction of nitro compounds to amines using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred due to their efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Isobutylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield primary amines from nitro compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Isobutylphenyl)butan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Isobutylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It primarily acts by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phenylisobutylamine: A higher homologue of amphetamine with reduced dopaminergic effects.
Butylamine: An organic compound with similar structural features but different functional properties.
Uniqueness: 4-(4-Isobutylphenyl)butan-1-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its applications in various fields, including its potential therapeutic uses, set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
4-[4-(2-methylpropyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12(2)11-14-8-6-13(7-9-14)5-3-4-10-15/h6-9,12H,3-5,10-11,15H2,1-2H3 |
Clé InChI |
PVNYIINYVXDWLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


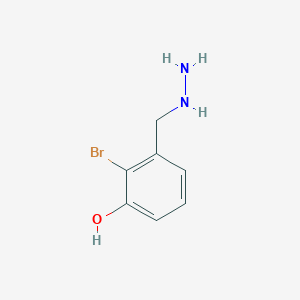

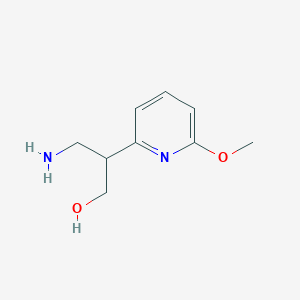
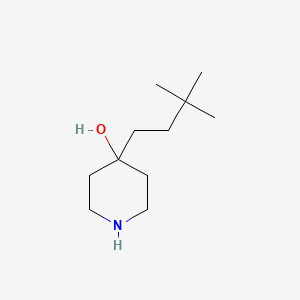
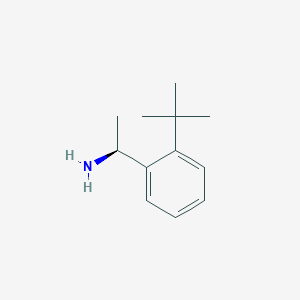
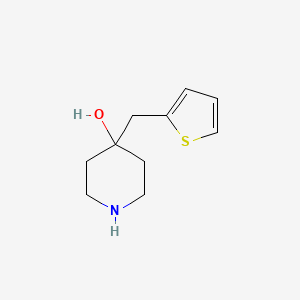
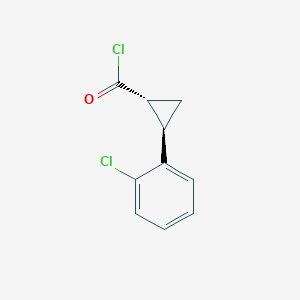
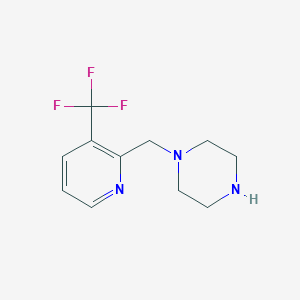
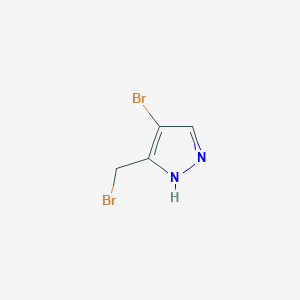
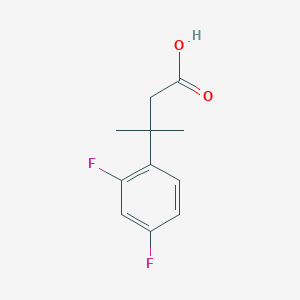
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
